molecular formula C10H10N4O4 B585317 2/',3/'-Anhydroinosine CAS No. 31766-13-9

2/',3/'-Anhydroinosine

Cat. No.: B585317
CAS No.: 31766-13-9
M. Wt: 250.21 g/mol
InChI Key: WDIGUIIOGAEQHN-KQYNXXCUSA-N
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Description

2',3'-Anhydroinosine (CAS: 31766-13-9) is a nucleoside derivative characterized by an epoxide bridge between the 2' and 3' positions of the ribose moiety. Its molecular formula is C₁₀H₁₀N₄O₄, with a molecular weight of 250.21 g/mol . This compound is primarily known as a process-related impurity in the synthesis of antiviral drugs like 2',3'-dideoxyinosine (Didanosine) and is implicated in inhibiting enzymatic reactions, such as those catalyzed by purine nucleoside phosphorylase (PNP) in E. coli .

Properties

CAS No.

31766-13-9

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1

InChI Key

WDIGUIIOGAEQHN-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO

Synonyms

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; 

Origin of Product

United States

Comparison with Similar Compounds

2',3'-Anhydroinosine vs. 3'-Deoxyinosine

  • Structural Differences: 2',3'-Anhydroinosine contains a 2',3'-epoxide ring, whereas 3'-Deoxyinosine (CAS: 3262-73-3) lacks the 3'-hydroxyl group entirely. Molecular formula: C₁₀H₁₀N₄O₄ (Anhydro) vs. C₁₀H₁₂N₄O₃ (3'-Deoxyinosine) .
  • Synthesis: 2',3'-Anhydroinosine forms as a byproduct during radical dehalogenation of intermediates like 2',5'-Di-O-acetyl-3'-bromo-3'-deoxyinosine using Bu₃SnH . 3'-Deoxyinosine is synthesized via hydrogenation of brominated precursors followed by ammonia treatment, avoiding epoxide formation .
  • Chromatographic Separation: HPLC retention times differ significantly: 0.59 for 2',3'-Anhydroinosine vs. 0.51 for 3'-Deoxyinosine .

2',3'-Anhydroinosine vs. 2',3'-Dideoxyinosine (Didanosine)

  • Pharmacological Role: Didanosine is an antiviral agent, while 2',3'-Anhydroinosine is a synthesis impurity that inhibits PNP-mediated transglycosylation, reducing yields of target compounds like 2-fluorocordycepin .

2',3'-Anhydroinosine vs. Adenosine 2',3'-Anhydro

  • Base Moiety: 2',3'-Anhydroinosine features a hypoxanthine base, whereas Adenosine 2',3'-Anhydro (CAS: 2627-64-7) contains adenine.
  • Enzymatic Interactions: The hypoxanthine base in 2',3'-Anhydroinosine reduces affinity for enzymes like PNP compared to adenine-containing analogues, altering inhibitory effects .

Functional and Mechanistic Comparisons

Inhibitory Effects in Enzymatic Reactions

  • 2',3'-Anhydroinosine inhibits the formation of 1-α-phospho-3-deoxyribose, a critical intermediate in 2-fluorocordycepin synthesis, by destabilizing the PNP active site .

Hydrolysis Behavior

  • 2',3'-Anhydroinosine undergoes hydrolysis in D₂O, producing two deuterium-containing intermediates. This reactivity is absent in non-epoxide analogues like 3'-Deoxyinosine .

Data Tables

Table 1: Key Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Retention Time (HPLC)
2',3'-Anhydroinosine 31766-13-9 C₁₀H₁₀N₄O₄ 250.21 0.59
3'-Deoxyinosine 3262-73-3 C₁₀H₁₂N₄O₃ 252.23 0.51
2',3'-Dideoxyinosine 69655-05-6 C₁₀H₁₂N₄O₃ 236.23 N/A

Biological Activity

2',3'-Anhydroinosine (2',3'-AI) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic uses, supported by data tables and relevant studies.

Overview of 2',3'-Anhydroinosine

2',3'-AI is derived from inosine and is characterized by the absence of the 2' and 3' hydroxyl groups. This structural modification contributes to its unique biological properties, particularly in inhibiting various enzymatic activities.

Enzyme Inhibition

Enzyme Activity : Research indicates that 2',3'-AI exhibits significant inhibitory effects on certain enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial in purine metabolism and is a target for cancer therapy.

  • Inhibition of PNP : Studies have shown that 2',3'-AI can inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin, suggesting a potential role as an anticancer agent .
Enzyme Inhibitory Effect Reference
Purine Nucleoside PhosphorylaseSignificant

Anticancer Activity

The anticancer potential of 2',3'-AI has been explored through various studies. Its mechanism appears to involve the disruption of nucleotide metabolism, leading to impaired RNA synthesis in cancer cells.

  • Case Studies : In vitro studies have demonstrated that 2',3'-AI can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, treatment with 2',3'-AI resulted in a dose-dependent decrease in cell viability in head and neck carcinoma models .

The biological activity of 2',3'-AI can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : By inhibiting PNP, 2',3'-AI disrupts the salvage pathway of purine metabolism, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Research Findings

Recent studies have provided insights into the pharmacological potential of 2',3'-AI:

  • A study highlighted that derivatives of 2',3'-AI showed no inhibitory effect on PNP directly but indicated that hydrolysis products could influence enzyme activity indirectly .
  • Another investigation revealed that when combined with other agents, such as actinobolin, the efficacy of 2',3'-AI against bacterial infections was enhanced, showcasing its potential as a therapeutic adjunct .

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